molecular formula C8H12N4O3 B14604519 3-Methyl-5-nitroso-6-propylamino-1H-pyrimidine-2,4-dione CAS No. 61080-68-0

3-Methyl-5-nitroso-6-propylamino-1H-pyrimidine-2,4-dione

Cat. No.: B14604519
CAS No.: 61080-68-0
M. Wt: 212.21 g/mol
InChI Key: WOBLLOVVVCBVHH-UHFFFAOYSA-N
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Description

3-Methyl-5-nitroso-6-propylamino-1H-pyrimidine-2,4-dione is a heterocyclic compound characterized by a pyrimidine ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-5-nitroso-6-propylamino-1H-pyrimidine-2,4-dione typically involves the condensation of appropriate amines with pyrimidine derivatives. One common method involves the reaction of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures . Another approach includes the one-pot reaction between primary amines, 1,1-bis-(methylthio)-2-nitroethene, ninhydrin, and barbituric acid .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, along with the use of industrial-grade reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5-nitroso-6-propylamino-1H-pyrimidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitroso group to an amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitroso and amino groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as amino-substituted pyrimidines and oxidized pyrimidine derivatives.

Scientific Research Applications

3-Methyl-5-nitroso-6-propylamino-1H-pyrimidine-2,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methyl-5-nitroso-6-propylamino-1H-pyrimidine-2,4-dione involves its interaction with molecular targets such as enzymes and receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. Additionally, the compound can participate in hydrogen bonding and π-π interactions, influencing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimidine derivatives such as:

Uniqueness

3-Methyl-5-nitroso-6-propylamino-1H-pyrimidine-2,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the nitroso group, in particular, differentiates it from other pyrimidine derivatives and contributes to its potential as a versatile compound in various applications.

Properties

CAS No.

61080-68-0

Molecular Formula

C8H12N4O3

Molecular Weight

212.21 g/mol

IUPAC Name

3-methyl-5-nitroso-6-(propylamino)-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C8H12N4O3/c1-3-4-9-6-5(11-15)7(13)12(2)8(14)10-6/h9H,3-4H2,1-2H3,(H,10,14)

InChI Key

WOBLLOVVVCBVHH-UHFFFAOYSA-N

Canonical SMILES

CCCNC1=C(C(=O)N(C(=O)N1)C)N=O

Origin of Product

United States

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